molecular formula C15H12BrFO3 B2801781 3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 384857-26-5

3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No.: B2801781
CAS No.: 384857-26-5
M. Wt: 339.16
InChI Key: SSYNEHJVJMNYRQ-UHFFFAOYSA-N
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Description

3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde is an organic compound with the molecular formula C15H12BrFO3. It is a derivative of benzaldehyde, featuring bromine, fluorine, and methoxy substituents. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-fluorobenzyl bromide.

    Reaction Conditions: The key reaction involves the nucleophilic substitution of the hydroxyl group with the 2-fluorobenzyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzoic acid.

    Reduction: 3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde: Similar structure but with the fluorine atom in a different position.

    3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    3-Bromo-4-[(2-fluorobenzyl)oxy]-5-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

The unique combination of bromine, fluorine, and methoxy substituents in 3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO3/c1-19-14-7-10(8-18)6-12(16)15(14)20-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYNEHJVJMNYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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